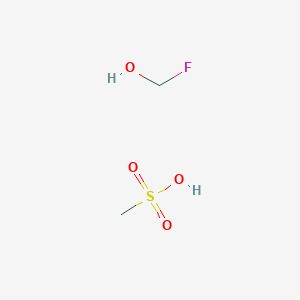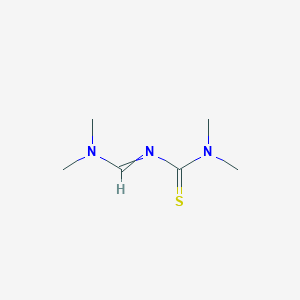![molecular formula C14H23BrO2Si B14304587 (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane CAS No. 113493-52-0](/img/structure/B14304587.png)
(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane is an organosilicon compound that features a bromoethyl group attached to a phenoxy moiety, which is further connected to a methoxyethyl group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane typically involves a multi-step process. One common method starts with the reaction of 3-(2-bromoethyl)phenol with methoxyethyl chloride in the presence of a base such as potassium carbonate to form the intermediate 2-{[3-(2-bromoethyl)phenoxy]methoxy}ethanol. This intermediate is then reacted with trimethylchlorosilane in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include quinones and other oxidized phenoxy derivatives.
Reduction: Products include ethyl derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to undergo substitution reactions makes it useful in the modification of biomolecules. It can be used to attach bioactive groups to proteins or nucleic acids, facilitating the study of biological processes and the development of bioconjugates.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties
Industry
In the materials science industry, this compound is used in the synthesis of silane coupling agents, which enhance the adhesion between organic polymers and inorganic materials. This is particularly useful in the production of composite materials and coatings.
Mecanismo De Acción
The mechanism of action of (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane depends on its specific application. In chemical reactions, the bromoethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound can modify biomolecules through covalent bonding, altering their function and activity. The trimethylsilyl group can also protect reactive sites during synthesis, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-{[3-(2-Chloroethyl)phenoxy]methoxy}ethyl)(trimethyl)silane: Similar structure but with a chloroethyl group instead of a bromoethyl group.
(2-{[3-(2-Iodoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane: Similar structure but with an iodoethyl group instead of a bromoethyl group.
(2-{[3-(2-Fluoroethyl)phenoxy]methoxy}ethyl)(trimethyl)silane: Similar structure but with a fluoroethyl group instead of a bromoethyl group.
Uniqueness
The presence of the bromoethyl group in (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This increased reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
Propiedades
Número CAS |
113493-52-0 |
|---|---|
Fórmula molecular |
C14H23BrO2Si |
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
2-[[3-(2-bromoethyl)phenoxy]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H23BrO2Si/c1-18(2,3)10-9-16-12-17-14-6-4-5-13(11-14)7-8-15/h4-6,11H,7-10,12H2,1-3H3 |
Clave InChI |
XSZMDGDFPIUAMW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCOC1=CC=CC(=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
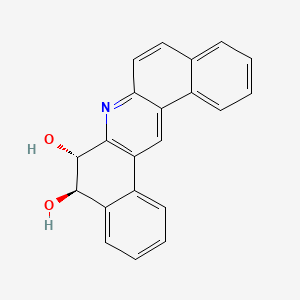
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
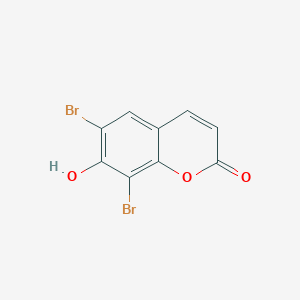
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
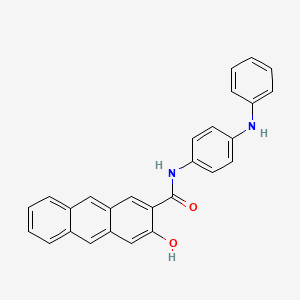
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
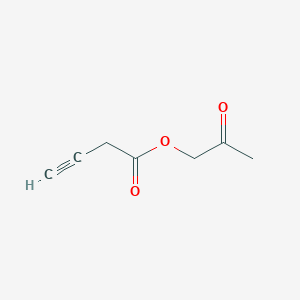
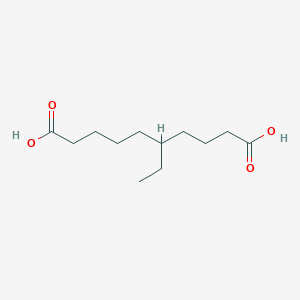
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
